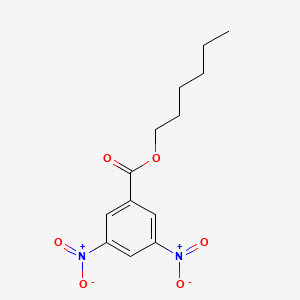
hexyl 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hexyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid, which is a simple aromatic carboxylic acid, and hexanol, an alcohol. The compound is characterized by the presence of two nitro groups at the 3 and 5 positions on the benzene ring, which significantly influence its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dinitro-, hexyl ester typically involves the esterification of 3,5-dinitrobenzoic acid with hexanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process. The general reaction can be represented as follows:
3,5-Dinitrobenzoic acid+Hexanol→Benzoic acid, 3,5-dinitro-, hexyl ester+Water
Industrial Production Methods
On an industrial scale, the production of benzoic acid, 3,5-dinitro-, hexyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions
hexyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding alcohol and acid.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Strong nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
Oxidation: The major products include 3,5-dinitrobenzoic acid derivatives.
Reduction: The major products are hexanol and 3,5-dinitrobenzoic acid.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Hexyl 3,5-dinitrobenzoate serves as a reagent in organic synthesis. It is utilized in the production of more complex molecules due to its reactive nitro groups. These groups allow for various chemical transformations such as oxidation and substitution reactions. For instance, the compound can undergo reduction to yield hexanol and 3,5-dinitrobenzoic acid under specific conditions.
Biological Studies
In biological research, this compound has been investigated for its role in enzyme inhibition and protein-ligand interactions. A study highlighted its potential as a pharmaceutical intermediate due to its interaction with biological targets.
Antifungal Activity
Research has demonstrated that derivatives of this compound exhibit antifungal properties. A study evaluated various esters derived from 3,5-dinitrobenzoic acid against Candida species using microdilution methods to determine Minimum Inhibitory Concentration (MIC). Among the tested compounds, some exhibited significant antifungal activity with MIC values as low as 100 µg/mL .
Industrial Applications
In the industrial sector, this compound is used in the formulation of specialty chemicals. Its properties make it suitable for applications in cosmetics and other consumer products where stability and reactivity are essential .
Case Study: Selective C–H Bond Functionalization
A recent study demonstrated the utility of this compound in selective C(sp3)–H bond oxidation at remote methylenic sites. The results showed high selectivity (up to 93%) for specific oxidation reactions when using this compound as a substrate . This highlights its potential in synthetic methodologies that require precise functionalization.
Case Study: Antifungal Efficacy
Another research effort evaluated the antifungal efficacy of various dinitrobenzoate esters against multiple Candida strains. The findings indicated that certain derivatives exhibited promising fungicidal activity, suggesting potential therapeutic applications in treating fungal infections .
Wirkmechanismus
The mechanism by which benzoic acid, 3,5-dinitro-, hexyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, often acting as electron-withdrawing groups that influence the compound’s reactivity and binding affinity. The ester linkage also contributes to the compound’s overall stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the ester linkage.
Hexyl benzoate: Similar ester linkage but lacks the nitro groups.
4-Nitrobenzoic acid esters: Similar ester linkage with a single nitro group.
Eigenschaften
CAS-Nummer |
10478-04-3 |
|---|---|
Molekularformel |
C13H16N2O6 |
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
hexyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H16N2O6/c1-2-3-4-5-6-21-13(16)10-7-11(14(17)18)9-12(8-10)15(19)20/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
KZVBOYCZXPUDGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













